molecular formula C8H10O3 B1366382 cis-1,3-Cyclohexanedicarboxylic anhydride

cis-1,3-Cyclohexanedicarboxylic anhydride

Cat. No. B1366382
M. Wt: 154.16 g/mol
InChI Key: VBWJPSYCWGSKND-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-1,3-Cyclohexanedicarboxylic anhydride is a useful research compound. Its molecular formula is C8H10O3 and its molecular weight is 154.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-1,3-Cyclohexanedicarboxylic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-1,3-Cyclohexanedicarboxylic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

cis-1,3-Cyclohexanedicarboxylic anhydride

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

(1R,5S)-3-oxabicyclo[3.3.1]nonane-2,4-dione

InChI

InChI=1S/C8H10O3/c9-7-5-2-1-3-6(4-5)8(10)11-7/h5-6H,1-4H2/t5-,6+

InChI Key

VBWJPSYCWGSKND-OLQVQODUSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)C(=O)OC2=O

Canonical SMILES

C1CC2CC(C1)C(=O)OC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 1,3-cyclohexanedicarboxylic acid (490 g, 2.88 mol) in acetic anhydride (1500 ml) was heated to 140° C., refluxing for 2 hours. Acetic anhydride was then removed with distillation (oil bath 180° C). To the residue was added acetic anhydride (1000 ml) and refluxed at 140° C. for 1 hour. The acetic anhydride was removed again with distillation (under house vacuum, about 50° C.). After crystals appeared, the mixture was cooled to room temperature and MTBE (400 ml) was added. The mixture was then cooled to 0-5° C. The crystals were filtered, washed with MTBE (250 ml), and dried under house vacuum to give the title compound (382 g). The filtrate was concentrated to a residue and suspended in MTBE (100 ml) to give the second crop of the title compound (14.0 g). The total yield was 396 g (90.5%). Mp 138-140° C.
Quantity
490 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

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